molecular formula C8H14N3O3 B13753037 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl

4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl

Cat. No.: B13753037
M. Wt: 200.22 g/mol
InChI Key: GIDCTTSIAAOCCI-WAYWQWQTSA-N
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Description

4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is a heterocyclic organic compound with the molecular formula C8H14N3O3 and a molecular weight of 200.22 g/mol . This compound is known for its stability as a nitroxide radical, making it valuable in various scientific applications.

Chemical Reactions Analysis

4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other nitroxide radicals or hydroxylamine derivatives.

Scientific Research Applications

4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl involves its function as a stable nitroxide radical. This stability allows it to interact with various molecular targets, including free radicals and reactive oxygen species (ROS). The compound can neutralize these reactive species, thereby reducing oxidative stress and preventing cellular damage .

Comparison with Similar Compounds

Similar compounds to 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl include:

Compared to these compounds, this compound is unique due to its specific structure and stability as a nitroxide radical. This stability makes it particularly valuable in applications requiring long-lasting radical species.

Properties

Molecular Formula

C8H14N3O3

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5-

InChI Key

GIDCTTSIAAOCCI-WAYWQWQTSA-N

Isomeric SMILES

CC1(/C(=C/N=O)/N(C(N1[O])(C)C)O)C

Canonical SMILES

CC1(C(=CN=O)N(C(N1[O])(C)C)O)C

Origin of Product

United States

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